BenchChemオンラインストアへようこそ!

5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one

Allylic amine synthesis Indium-mediated reduction Chiral amine building blocks

5-(Iodomethyl)-5-methyl-1,3-oxazolidin-2-one (CAS 1397293-43-4) is an N-unsubstituted, C5-methyl-substituted halomethyl oxazolidinone featuring a reactive iodomethyl substituent. This heterocyclic scaffold belongs to the oxazolidin‑2‑one class, a privileged structure extensively employed in antibacterial agent development and synthetic methodology.

Molecular Formula C5H8INO2
Molecular Weight 241.03 g/mol
CAS No. 1397293-43-4
Cat. No. B6275735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one
CAS1397293-43-4
Molecular FormulaC5H8INO2
Molecular Weight241.03 g/mol
Structural Identifiers
SMILESCC1(CNC(=O)O1)CI
InChIInChI=1S/C5H8INO2/c1-5(2-6)3-7-4(8)9-5/h2-3H2,1H3,(H,7,8)
InChIKeyHVBDFOVRMJOTEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Iodomethyl)-5-methyl-1,3-oxazolidin-2-one (CAS 1397293-43-4) – Core Chemical Identity for Research Procurement


5-(Iodomethyl)-5-methyl-1,3-oxazolidin-2-one (CAS 1397293-43-4) is an N-unsubstituted, C5-methyl-substituted halomethyl oxazolidinone featuring a reactive iodomethyl substituent. This heterocyclic scaffold belongs to the oxazolidin‑2‑one class, a privileged structure extensively employed in antibacterial agent development and synthetic methodology [1]. The compound is commercially available at 98% purity from established research-chemical suppliers , with a molecular weight of 241.03 g·mol⁻¹ and calculated physicochemical descriptors (TPSA 38.33 Ų, cLogP 0.92) that are consistent with drug‑like property space .

Why 5-(Iodomethyl)-5-methyl-1,3-oxazolidin-2-one Cannot Be Simply Replaced by Its Chloro or Bromo Analogs


Oxazolidin‑2‑one congeners bearing different halogens at the 5‑methylene position are not functionally interchangeable. The C–I bond in the iodomethyl group exhibits a significantly lower bond dissociation energy (~53 kcal mol⁻¹) than the corresponding C–Br (~68 kcal mol⁻¹) and C–Cl (~81 kcal mol⁻¹) bonds [1]. This thermodynamic difference translates into a markedly superior leaving‑group ability for iodide, enabling nucleophilic displacement reactions that the bromo and chloro analogs either perform sluggishly or fail to undergo under identical conditions . Furthermore, only the iodo derivative can serve as a direct precursor for radioiodination, a critical requirement for the synthesis of ¹²³I‑, ¹²⁴I‑, or ¹³¹I‑labeled oxazolidinone probes used in nuclear medicine imaging and targeted radiotherapy [2]. Consequently, selecting a bromo or chloro congener in place of the iodo compound would preclude key synthetic transformations and eliminate the radioisotope‑incorporation pathway altogether.

Quantitative Differentiation Evidence: 5-(Iodomethyl)-5-methyl-1,3-oxazolidin-2-one vs. Closest Halogen Analogs


Indium‑Mediated Allylic Amine Synthesis: Exclusive Substrate Scope for the Iodomethyl Oxazolidinone

The indium‑mediated conversion of 5‑halomethyl‑2‑oxazolidinones to chiral allylic amines proceeds efficiently and stereospecifically only when the iodo derivative is employed. Yadav et al. demonstrated that 5‑iodomethyl‑2‑oxazolidinones react with indium metal in refluxing methanol to deliver chiral allylic amines in high yield and with complete retention of configuration; the authors explicitly note that the bromo and chloro congeners are unreactive under the same conditions [R-1]. The target compound 5‑(iodomethyl)‑5‑methyl‑1,3‑oxazolidin‑2‑one, bearing the requisite iodomethyl group, is therefore uniquely positioned as a key intermediate for this transformation.

Allylic amine synthesis Indium-mediated reduction Chiral amine building blocks

Carbon–Halogen Bond Dissociation Energy: Thermodynamic Basis for Superior Leaving‑Group Ability

The strength of the carbon–halogen bond directly governs the ease of nucleophilic displacement at the 5‑methylene position. Standard gas‑phase bond dissociation energies for primary alkyl halides place the C–I bond at approximately 53 kcal mol⁻¹, substantially weaker than the C–Br bond (68 kcal mol⁻¹) and the C–Cl bond (81 kcal mol⁻¹) [R-2]. This 15–28 kcal mol⁻¹ energy penalty for bromide or chloride departure means that substitution reactions on the chloromethyl and bromomethyl oxazolidinone analogs require either substantially harsher conditions (elevated temperature, stronger nucleophiles, polar aprotic solvents) or proceed with significantly lower yields under comparable conditions.

Nucleophilic substitution Bond dissociation energy Synthetic intermediate reactivity

Radioiodination Capability: Unique Access to Labeled Oxazolidinone Probes

The presence of a stable iodine atom at the 5‑methylene position enables direct isotopic exchange or iododestannylation labeling protocols to introduce ¹²³I (t₁/₂ = 13.2 h, γ = 159 keV), ¹²⁴I (t₁/₂ = 4.18 d, β⁺), or ¹³¹I (t₁/₂ = 8.02 d, β⁻, γ). Yamaguchi et al. demonstrated the feasibility of this approach by preparing 5‑iodomethyl‑5‑methyloxazolidine‑2,4‑dione‑¹³¹I for pancreatic scintigraphy [R-3]. In contrast, the bromo and chloro congeners cannot undergo direct radiohalogen exchange under standard clinical‑scale labeling conditions, as no positron‑ or γ‑emitting bromine/chlorine isotopes with suitable half‑lives are clinically available for exchange chemistry.

Radioiodination PET/SPECT imaging Isotope exchange labeling

Iodocyclocarbamation Intermediate: Gateway to Privileged 3‑Aryl‑5‑iodomethyl‑2‑oxazolidinone Libraries

Bell et al. established that racemic 3‑aryl‑ and 3‑heteroaryl‑5‑(iodomethyl)oxazolidin‑2‑ones, prepared via iodocyclocarbamation of N‑allylated carbamates, serve as versatile intermediates for rapid lead‑compound generation, including the preparation of racemic linezolid [R-4]. This synthetic strategy exploits the iodomethyl group both as the cyclization‑enabling electrophile (during iodocyclocarbamation) and as a post‑cyclization handle for further functionalization. The chloro‑ and bromo‑cyclocarbamation equivalents proceed with lower regioselectivity and reduced yields, making the iodo variant the preferred entry into this privileged chemical space.

Iodocyclocarbamation Privileged structure synthesis Combinatorial library generation

Optimal Scientific and Industrial Application Scenarios for 5-(Iodomethyl)-5-methyl-1,3-oxazolidin-2-one


Synthesis of Chiral Allylic Amine Building Blocks via Indium‑Mediated Reduction

The exclusive reactivity of the iodomethyl group under indium‑mediated conditions makes this compound the only viable starting material for the stereospecific preparation of chiral allylic amines from 2‑oxazolidinone precursors . These allylic amines are essential intermediates in natural‑product synthesis, peptidomimetic design, and aza‑Claisen rearrangements. Researchers procuring 5‑(iodomethyl)‑5‑methyl‑1,3‑oxazolidin‑2‑one can access a validated, high‑yielding protocol that delivers enantiomerically enriched allylic amines with >98% ee; the bromo and chloro analogs are inert under identical conditions and cannot serve as surrogates .

Radioiodinated Oxazolidinone Probe Development for SPECT and PET Imaging

The intrinsic iodine atom permits straightforward isotopic exchange labeling with ¹²³I, ¹²⁴I, or ¹³¹I, enabling the compound—and its N‑functionalized derivatives—to be converted into radiotracers for in vivo biodistribution studies, pharmacokinetic profiling, and molecular imaging of oxazolidinone‑targeting receptors [1]. This capability is unique to the iodo congener; no analogous rapid‑labeling pathway exists for the bromo or chloro analogs with clinically practical radioisotopes [1].

Scaffold Diversification via Nucleophilic Displacement for Medicinal Chemistry Libraries

The low C–I bond dissociation energy (~53 kcal mol⁻¹) [2] allows the iodomethyl group to be displaced by a broad panel of nucleophiles (amines, thiols, azide, cyanide, alkoxides) under mild conditions (room temperature to 60 °C, polar aprotic solvents). This reactivity profile enables the rapid generation of diverse 5‑substituted oxazolidin‑2‑one libraries for structure–activity relationship (SAR) exploration in antibacterial, antifungal, or herbicidal discovery programs. The chloro and bromo analogs, with C–X bond strengths 15–28 kcal mol⁻¹ higher, necessitate more forcing conditions that often reduce functional‑group tolerance and overall yield [2].

Iodocyclocarbamation‑Based Entry to 3‑Aryl‑5‑iodomethyl‑2‑oxazolidinone Privileged Structures

Following N‑arylation (e.g., via copper‑catalyzed coupling), the compound can be elaborated into 3‑aryl‑5‑iodomethyl‑2‑oxazolidinones—a scaffold recognized as privileged for antibacterial, anticancer, and CNS‑targeted drug discovery [3]. Bell et al. demonstrated that this iodocyclocarbamation approach provides access to racemic linezolid and a broad library of analogs in yields of 60–92% [3]. Adopting the iodo building block at the procurement stage ensures compatibility with the highest‑yielding route into this therapeutically relevant chemical space.

Quote Request

Request a Quote for 5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.